Veranisatin A
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Overview
Description
Veranisatin A is a terpene lactone, a class of prenol lipids containing a lactone ring . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
This compound is isolated from star anise (Illicium verum HOOK. fil., Illiciaceae) . It is one of the three neurotropic sesquiterpenoids, along with veranisatins B and C .Molecular Structure Analysis
The molecular formula of this compound is C16H22O8 . Its molecular weight is 342.34 . The structure of this compound includes a lactone ring .Chemical Reactions Analysis
Veranisatins, including this compound, are characteristic of the star anise genus and are extremely rare in other plants .Physical and Chemical Properties Analysis
This compound has a boiling point of 597.9±50.0 °C (Predicted) and a density of 1.51±0.1 g/cm3 (Predicted) . Its pKa is 11.62±0.70 (Predicted) .Scientific Research Applications
Neuroprotective Effects : Veranisatin A has been identified as a potent inhibitor in both housefly-head and rat-brain membranes, suggesting its neuroprotective potential. It was found to be the most potent inhibitor with significant activity, indicating its potential application in neurological disorders or as a neuroprotective agent (Kuriyama et al., 2002).
Cytotoxic Activities : A study on the fruits of Illicium simonsii, which includes this compound, showed strong inhibitory activities against the growth of NCI-H460 and SMMC-7721 cells. This suggests that this compound may have applications in cancer research, particularly in understanding and developing treatments for certain types of cancer (Yin et al., 2012).
Mechanism of Action
Veranisatin A and the related compound, anisatin, have been tested for pharmacological activities such as locomotor activity and analgesic effect. Both compounds decreased the locomotion enhanced by methamphetamine at oral doses of 0.1 and 0.03 mg/kg, respectively, and demonstrated analgesia on acetic acid-induced writhing and tail pressure pain at almost similar doses .
Properties
CAS No. |
153445-92-2 |
---|---|
Molecular Formula |
C16H22O8 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |
InChI |
InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3 |
InChI Key |
LXPKORXZVZPYLY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
Canonical SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
melting_point |
181-182°C |
153445-92-2 | |
physical_description |
Solid |
Synonyms |
veranisatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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